molecular formula C19H19N3O3 B2993911 (5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone CAS No. 1903456-46-1

(5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

Cat. No. B2993911
CAS RN: 1903456-46-1
M. Wt: 337.379
InChI Key: IHYDLVJOAAMNLH-UHFFFAOYSA-N
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Description

“(5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone” is a chemical compound with the molecular formula C19H19N3O3. It belongs to the class of compounds known as quinoline derivatives .


Molecular Structure Analysis

The compound contains a quinoline moiety, which is a nitrogen-containing bicyclic compound, and an isoxazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom .


Chemical Reactions Analysis

Quinoline derivatives are known to exhibit a wide range of biological activities, including antimicrobial, antiviral, and anticancer effects . The specific reactions of this compound would depend on the conditions and reagents used.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. As this compound contains a quinoline moiety and an isoxazole ring, it is likely to have properties similar to other compounds in these classes .

Future Directions

Quinoline derivatives are a focus of ongoing research due to their wide range of biological activities . Future research may explore new synthesis methods, biological activities, and potential applications of this compound.

properties

IUPAC Name

(5-methyl-1,2-oxazol-4-yl)-(4-quinolin-8-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-13-16(12-21-25-13)19(23)22-10-7-15(8-11-22)24-17-6-2-4-14-5-3-9-20-18(14)17/h2-6,9,12,15H,7-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHYDLVJOAAMNLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Methylisoxazol-4-yl)(4-(quinolin-8-yloxy)piperidin-1-yl)methanone

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